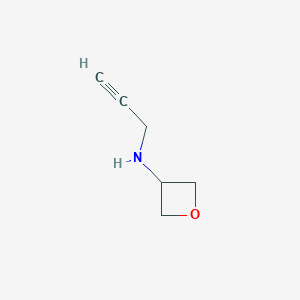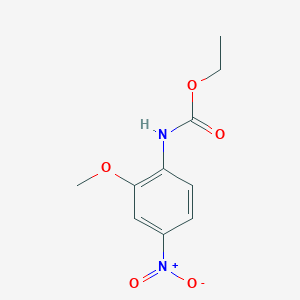
2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound characterized by its unique combination of aromatic, heterocyclic, and acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials:
4-(Methylthio)aniline
3-Pyridinecarboxylic acid
Acetic anhydride
Hydrazine hydrate
Reaction Steps:
Step 1: Formation of the intermediate oxadiazole ring by reacting 3-pyridinecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent, typically phosphorus oxychloride, under reflux conditions.
Step 2: Nucleophilic substitution reaction between the intermediate and 4-(methylthio)aniline to form the acetamide linkage. This step usually requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane.
Step 3: Purification through recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide might employ continuous flow reactors to ensure better control over reaction conditions, improved yields, and scalability. The use of automated purification systems ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) on the phenyl ring can undergo reduction to amines using catalytic hydrogenation or reducing agents like tin chloride.
Substitution: Electrophilic aromatic substitution reactions on the phenyl or pyridine rings can introduce various functional groups, such as halogens or alkyl chains, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-Chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst, Tin(II) chloride
Substitution: Bromine in acetic acid, Alkyl halides in the presence of a Lewis acid catalyst
Major Products
Sulfoxides and sulfones from oxidation of the methylthio group
Amines from reduction of nitro groups
Halogenated or alkylated derivatives from substitution reactions
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: The compound's structure allows it to act as a ligand in coordination chemistry, forming stable complexes with transition metals, useful in catalytic applications.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biology and Medicine
Drug Development: Due to its potential bioactivity, it is being explored for its therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Biochemical Probes: The compound can be used as a probe to study enzyme activities and receptor binding due to its specificity and affinity.
Industry
Agriculture: It may be used in the formulation of novel pesticides or herbicides, exploiting its ability to interact with specific biochemical pathways in pests or weeds.
Polymers: The compound's structure can be modified to create novel polymers with unique mechanical and thermal properties.
Mecanismo De Acción
The exact mechanism of action for 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide varies depending on its application.
In drug development: The compound may inhibit specific enzymes or receptors, disrupting key biological pathways and leading to therapeutic effects. Its interaction with DNA or proteins can alter their function or expression.
In agriculture: It could inhibit essential enzymes in pests or weeds, leading to their death or growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The position of the pyridine nitrogen affects the electronic properties and biological activity, making 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide unique in its binding affinities and reaction profiles.
The presence of the methylthio group provides specific steric and electronic effects that influence the compound's reactivity and interactions with biological targets.
That's a crash course on your compound. Got any more gems to dive into?
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-13-6-4-11(5-7-13)9-14(21)18-16-20-19-15(22-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRMKRGBKJLBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)
![5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2849314.png)


![1-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2849319.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)
![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)

![8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2849328.png)
![1-(4-methylphenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2849330.png)
![5-(4-cyclohexylphenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2849333.png)

